(5,6-Dichloropyridin-2-yl)methanol
CAS No.: 1227601-48-0
Cat. No.: VC20845225
Molecular Formula: C6H5Cl2NO
Molecular Weight: 178.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227601-48-0 |
|---|---|
| Molecular Formula | C6H5Cl2NO |
| Molecular Weight | 178.01 g/mol |
| IUPAC Name | (5,6-dichloropyridin-2-yl)methanol |
| Standard InChI | InChI=1S/C6H5Cl2NO/c7-5-2-1-4(3-10)9-6(5)8/h1-2,10H,3H2 |
| Standard InChI Key | GQGAIINAEFCDJC-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1CO)Cl)Cl |
| Canonical SMILES | C1=CC(=C(N=C1CO)Cl)Cl |
Introduction
Chemical Identity
| Property | Details |
|---|---|
| IUPAC Name | (5,6-Dichloropyridin-2-yl)methanol |
| Molecular Formula | |
| Molecular Weight | 178.02 g/mol |
| CAS Number | 1227601-48-0 |
| InChI Key | GQGAIINAEFCDJC-UHFFFAOYSA-N |
| SMILES Notation | C(C1=NC=C(C(=C1Cl)Cl))O |
| Physical Form | Powder |
| Purity | ≥95% |
3D Conformation
The hydroxymethyl group introduces asymmetry, which may influence its interaction with biological targets or other molecules in synthetic chemistry.
Synthesis and Preparation
(5,6-Dichloropyridin-2-yl)methanol can be synthesized via chlorination reactions on pyridine derivatives followed by hydroxymethylation. While specific details of its synthesis are not readily available, similar compounds are often prepared using:
-
Chlorination of pyridine derivatives using reagents like phosphorus pentachloride (PCl) or thionyl chloride (SOCl).
-
Introduction of the hydroxymethyl group via formaldehyde or related reagents under controlled conditions.
Pharmaceutical Applications
Halogenated pyridines like (5,6-Dichloropyridin-2-yl)methanol are often intermediates in drug discovery due to their ability to interact with biological macromolecules through halogen bonding and hydrogen bonding.
Chemical Synthesis
This compound can serve as a building block for synthesizing more complex molecules, particularly those requiring a pyridine scaffold.
Agrochemical Development
Chlorinated pyridines are commonly used in the development of pesticides and herbicides due to their stability and bioactivity.
Safety and Handling
| Hazards | Details |
|---|---|
| GHS Classification | Warning |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be used when handling this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume